![molecular formula C16H13N3S B2517810 3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile CAS No. 325140-61-2](/img/structure/B2517810.png)
3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile
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Description
“3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile” is a chemical compound with the molecular formula C16H13N3S . It has a molecular weight of 279.359 . The compound is also known as methyl (E)-3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-1lambda3-thieno[2,3-b]pyridin-2-yl)acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O2S/c1-11-10-12(2)18-17-15(11)16(19-8-4-5-9-19)13(22-17)6-7-14(20)21-3/h4-10H,1-3H3/b7-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 499.7±45.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed methods for synthesizing substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, exploring reactions that afford these compounds through interactions with different reagents. The synthesis processes involve the use of 2,5-dimethoxytetrahydrofuran and 3-aminothieno[2,3-b]pyridines, among other chemicals, to create a range of substituted derivatives. These synthetic routes are crucial for generating compounds that serve as intermediates for further chemical transformations and applications (Kaigorodova et al., 2004).
Applications in Heterocyclic Chemistry
The applications of these synthesized compounds extend to heterocyclic chemistry, where they are utilized to create novel heterocyclic compounds with potential biological activities. For instance, the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives has been reported, showcasing their use as disperse dyes. These compounds demonstrate the versatile nature of the initial chemical structure in contributing to the development of dyes with specific spectral characteristics and fastness properties, highlighting their industrial application (Ho, 2005).
Utility in Synthesizing Dyes and Pigments
The utility of these compounds extends beyond pharmaceutical applications, as evidenced by their role in synthesizing new dyes and pigments. These derivatives have been applied to polyester fibers, demonstrating their practical use in the textile industry. The exploration of these compounds for dye synthesis highlights their versatility and potential for various applications beyond medicinal chemistry (Ho, 2005).
Contribution to Heterocyclic Synthesis
The chemical transformations involving these compounds have contributed significantly to the field of heterocyclic synthesis. The reactions leading to the formation of new heterocyclic structures, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, exemplify the compound's role as a versatile building block. This versatility underscores the importance of such compounds in advancing heterocyclic chemistry and facilitating the discovery of new materials and molecules with potential industrial and pharmaceutical applications (Elmaati, 2004).
properties
IUPAC Name |
(E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-11-10-12(2)18-16-14(11)15(19-8-3-4-9-19)13(20-16)6-5-7-17/h3-6,8-10H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJRWUGPUWTBIQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C#N)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile |
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